4-Bromo-7-methylpyrazolo[1,5-a]pyridine
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Overview
Description
4-Bromo-7-methylpyrazolo[1,5-a]pyridine is a chemical compound belonging to the pyrazolo[1,5-a]pyridine family.
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-7-methylpyrazolo[1,5-a]pyridine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The mode of action of This compound As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of This compound’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine scaffold.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methylpyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
4-Bromo-7-methylpyrazolo[1,5-a]pyridine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-methylpyrazolo[1,5-a]pyrimidine: Another member of the pyrazolo[1,5-a] family with similar structural features.
4-Bromo-7-methylpyrazolo[1,5-a]pyridazine: Shares the pyrazolo[1,5-a] core but with different heteroatoms.
Uniqueness
4-Bromo-7-methylpyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized to create a wide range of derivatives .
Biological Activity
4-Bromo-7-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's structure features a pyrazolo[1,5-a]pyridine core with a bromine substituent at the 4-position and a methyl group at the 7-position. This unique substitution pattern enhances its chemical reactivity and potential biological interactions.
Target of Action
Currently, the specific biological targets of this compound are not fully elucidated. Ongoing research aims to identify its molecular targets, which could include various enzymes or receptors involved in disease pathways.
Mode of Action
The mode of action is still under investigation. Preliminary studies suggest that the compound may interact with cellular signaling pathways, potentially modulating kinase activity, which is critical in various diseases including cancer .
Pharmacokinetics
Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for evaluating the bioavailability of this compound. Current research is focused on determining how effectively the compound reaches systemic circulation and its subsequent effects on target tissues.
Anticancer Potential
Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. Notably, brominated pyrazoles have demonstrated enhanced cytotoxicity in breast cancer cells when combined with standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory and Antibacterial Activities
Research has also highlighted the anti-inflammatory and antibacterial properties of pyrazole derivatives. Similar compounds have been shown to inhibit inflammatory mediators and bacterial growth effectively. The presence of halogen substituents like bromine may enhance these activities due to increased lipophilicity and reactivity .
Case Studies
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with bromine substituents exhibited significantly higher cytotoxicity compared to their non-brominated counterparts. The combination of these compounds with doxorubicin resulted in a synergistic effect, enhancing overall efficacy against resistant cancer cells .
Case Study 2: Enzymatic Inhibition
Another investigation focused on the enzymatic inhibition potential of pyrazolo[1,5-a]pyridine derivatives. It was found that certain derivatives could effectively inhibit kinases involved in cell signaling pathways associated with cancer progression. This suggests that this compound may possess similar inhibitory properties, warranting further exploration .
Research Applications
This compound serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules with enhanced biological activity. Its ability to undergo various chemical reactions allows for the development of novel derivatives aimed at specific therapeutic targets.
Comparison with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Pyrazolo[1,5-a]pyridine | Anticancer, anti-inflammatory |
4-Bromo-7-methylpyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | Anticancer |
4-Bromo-7-methylpyrazolo[1,5-a]pyridazine | Pyrazolo[1,5-a]pyridazine | Potential kinase inhibition |
Properties
IUPAC Name |
4-bromo-7-methylpyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-7(9)8-4-5-10-11(6)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISAPLGFPNNAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=NN12)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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